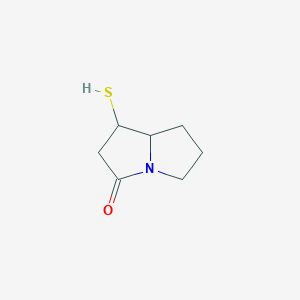![molecular formula C10H11N3OS B13304284 4-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde](/img/structure/B13304284.png)
4-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde is a heterocyclic compound that contains both a thiophene ring and a triazole ring Thiophene is a five-membered ring containing one sulfur atom, while triazole is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the aldehyde group can yield the corresponding alcohol .
Aplicaciones Científicas De Investigación
4-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The triazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiophene derivatives and triazole-containing compounds. Examples include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde is unique due to the combination of the thiophene and triazole rings, which can confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11N3OS |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
4-(3-propan-2-yl-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H11N3OS/c1-7(2)10-11-6-13(12-10)8-3-9(4-14)15-5-8/h3-7H,1-2H3 |
Clave InChI |
WLYXFYOTUJYMGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C=N1)C2=CSC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


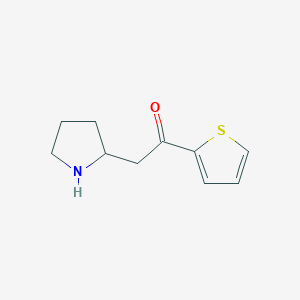

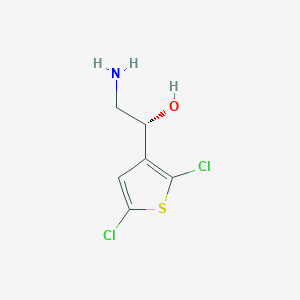
![3-Methoxy-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13304217.png)
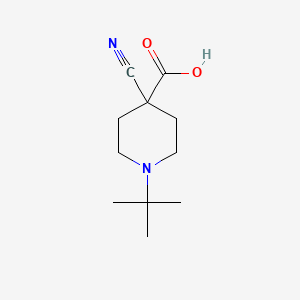
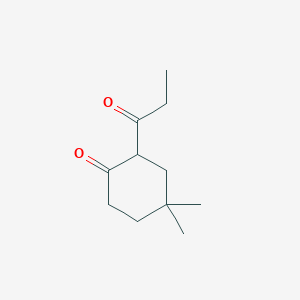
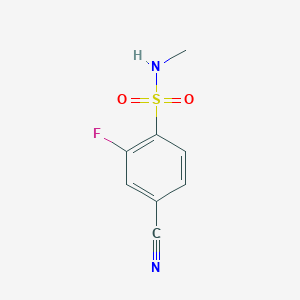
amine](/img/structure/B13304234.png)
![(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13304237.png)
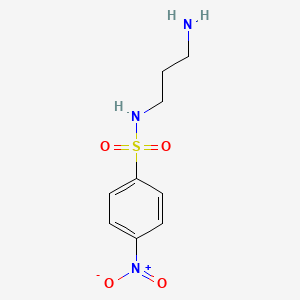
![2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13304252.png)
![3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B13304255.png)

